molecular formula C25H19N3O2S B11631151 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11631151
M. Wt: 425.5 g/mol
InChI Key: MNEHPORIJNGJBB-UHFFFAOYSA-N
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Description

3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, furan, phenyl, and carboxamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, furan, phenyl, and carboxamide substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize human error. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce the corresponding amine .

Scientific Research Applications

3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(4-(dimethylcarbamoyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide
  • 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness

Compared to similar compounds, 3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H19N3O2S/c1-15-8-5-6-11-18(15)27-24(29)23-22(26)21-17(20-12-7-13-30-20)14-19(28-25(21)31-23)16-9-3-2-4-10-16/h2-14H,26H2,1H3,(H,27,29)

InChI Key

MNEHPORIJNGJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N

Origin of Product

United States

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